molecular formula C11H17ClFN B3077764 N-(4-Fluorobenzyl)-2-butanamine hydrochloride CAS No. 1049678-16-1

N-(4-Fluorobenzyl)-2-butanamine hydrochloride

Cat. No. B3077764
CAS RN: 1049678-16-1
M. Wt: 217.71 g/mol
InChI Key: MDKWVKAZNKWNJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is a chemical compound with the linear formula C11 H16 F N . Cl H . It has a molecular weight of 217.71 . The compound is stored at room temperature .


Molecular Structure Analysis

The InChI code for “N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is 1S/C11H16FN.ClH/c1-2-3-8-13-9-10-4-6-11(12)7-5-10;/h4-7,13H,2-3,8-9H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.


Physical And Chemical Properties Analysis

“N-(4-Fluorobenzyl)-2-butanamine hydrochloride” is a solid substance . It is stored at room temperature . The compound has a molecular weight of 217.71 .

Scientific Research Applications

  • Matrix Metalloproteinase Inhibition: It inhibits matrix metalloproteinases, enzymes involved in tumor invasion and metastasis.

Disclaimer

For more details, you can explore the product information here. Additionally, if you’re interested in the synthesis methods or want to explore its NMR spectra, you can refer to Sigma-Aldrich and Thermo Fisher’s application note .

Safety and Hazards

The safety data sheet for a similar compound, “1-Ethynyl-4-fluorobenzene”, indicates that it is a combustible liquid that causes skin and eye irritation . It may also cause respiratory irritation . Precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

N-[(4-fluorophenyl)methyl]butan-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN.ClH/c1-3-9(2)13-8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKWVKAZNKWNJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=C(C=C1)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Fluorobenzyl)-2-butanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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